BenchChemオンラインストアへようこそ!

1-Methylene-7-nitro-tetralin

Medicinal Chemistry Structure-Activity Relationship Covalent Inhibitor Design

1-Methylene-7-nitro-tetralin (C₁₁H₁₁NO₂, MW 189.21 g/mol) is a synthetic, bicyclic nitroaromatic compound belonging to the substituted tetrahydronaphthalene (tetralin) class. Its structure features a partially hydrogenated naphthalene core bearing an exocyclic methylene (=CH₂) substituent at the 1‑position and a nitro (–NO₂) group at the 7‑position.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8286504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylene-7-nitro-tetralin
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC=C1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h5-7H,1-4H2
InChIKeyGANHGMAIEGAQIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylene-7-nitro-tetralin – Core Chemical Identity and Procurement Baseline


1-Methylene-7-nitro-tetralin (C₁₁H₁₁NO₂, MW 189.21 g/mol) is a synthetic, bicyclic nitroaromatic compound belonging to the substituted tetrahydronaphthalene (tetralin) class [1]. Its structure features a partially hydrogenated naphthalene core bearing an exocyclic methylene (=CH₂) substituent at the 1‑position and a nitro (–NO₂) group at the 7‑position. The compound is typically isolated as a white solid with a melting point of 45–47 °C and is supplied at approximately 95% purity . It is most commonly prepared via Wittig methylenation of 7‑nitro‑1‑tetralone using methyltriphenylphosphonium bromide and n‑butyllithium in THF, affording a 27% yield after chromatographic purification . The compound has been investigated preclinically for anticancer applications, with reports describing induction of apoptosis through caspase activation and generation of reactive oxygen species (ROS), as well as arrest of undifferentiated cell proliferation and promotion of monocytic differentiation [2].

Why 1-Methylene-7-nitro-tetralin Cannot Be Replaced by Generic Tetralin Analogs


Substituted tetralins form a large and pharmacologically diverse family; however, the combination of an exocyclic 1‑methylene unit and a 7‑nitro substituent on the tetralin scaffold creates a unique electronic and steric environment that is not replicated by any single commercially available analog [1]. The exocyclic double bond introduces a reactive Michael‑acceptor site capable of forming covalent adducts with biological nucleophiles, while the electron‑withdrawing 7‑nitro group polarizes the aromatic ring and tunes the electrophilicity of the methylene moiety. Substituting 7‑nitro‑1‑tetralone (the immediate precursor, CAS 40353‑34‑2) for 1‑methylene‑7‑nitro‑tetralin removes the exocyclic olefin and replaces it with a ketone carbonyl, fundamentally altering both the compound’s reactivity profile and its biological mechanism of action . Similarly, 1‑methylene‑tetralin lacking the nitro group would exhibit markedly different redox behaviour and diminished capacity for ROS generation. These structural differences translate into divergent biological activities that make generic substitution inadvisable without confirmatory assay data [2].

Quantitative Differentiation Evidence for 1-Methylene-7-nitro-tetralin vs. Closest Analogs


Structural Uniqueness: Exocyclic Methylene + 7‑Nitro Substitution Pattern vs. 7‑Nitro‑1‑tetralone

1-Methylene‑7‑nitro‑tetralin possesses an sp²‑hybridized exocyclic methylene carbon at position 1, whereas its direct synthetic precursor 7‑nitro‑1‑tetralone (CAS 40353‑34‑2) bears an sp²‑hybridized ketone carbonyl at the same position . This single‑atom difference (CH₂ vs. O) converts a hydrogen‑bond‑accepting ketone into a potential Michael‑acceptor olefin, creating a fundamentally different chemical reactivity profile. The methylene group in the target compound can participate in conjugate addition reactions with biological thiols (e.g., glutathione, cysteine residues of proteins), a property absent in the ketone precursor. No direct quantitative reactivity comparison has been published for this specific pair.

Medicinal Chemistry Structure-Activity Relationship Covalent Inhibitor Design

Synthetic Yield and Purity Benchmarking vs. 7‑Nitro‑1‑tetralone

The Wittig methylenation of 7‑nitro‑1‑tetralone to produce 1‑methylene‑7‑nitro‑tetralin proceeds with a reported isolated yield of 27% after flash chromatography, delivering a white solid of ≥95% purity and a melting point of 45–47 °C . In contrast, the precursor 7‑nitro‑1‑tetralone is commercially manufactured by direct nitration of 1‑tetralone and is routinely available in >97% purity with a melting point of 103–108 °C [1]. The substantially lower synthetic yield and lower melting point of the methylene derivative reflect the added complexity of the Wittig step and the different crystal packing engendered by the exocyclic double bond. No multi‑gram process optimisation data have been published for the target compound.

Organic Synthesis Process Chemistry Procurement Specification

Pro‑Apoptotic Activity via Caspase Activation and ROS Generation – Class‑Level Evidence

Vendor‑compiled research summaries indicate that 1‑methylene‑7‑nitro‑tetralin induces apoptosis in cancer cells through activation of caspase pathways and generation of reactive oxygen species (ROS), and that it disrupts cell cycle progression at the G2/M checkpoint . These mechanisms are consistent with the general behaviour of nitroaromatic compounds, which can undergo enzymatic single‑electron reduction to form nitro anion radicals that redox‑cycle to produce superoxide and other ROS [1]. However, no published study provides quantitative IC₅₀ values, caspase‑3/7 activation EC₅₀, or ROS‑generation data for 1‑methylene‑7‑nitro‑tetralin in head‑to‑head comparison with a defined analog. The absence of comparator‑anchored potency data prevents any claim of superior pro‑apoptotic activity relative to other nitrotetralins or established anticancer agents.

Cancer Biology Apoptosis Reactive Oxygen Species

Cell Differentiation Activity: Qualitative Evidence from Patent Literature

A patent‑derived description states that 1‑methylene‑7‑nitro‑tetralin "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte," suggesting potential utility in differentiation therapy for leukemia and in treating hyperproliferative skin disorders such as psoriasis [1]. This property aligns with the broader class of polar‑nonpolar hybrid molecules that have been investigated as terminal differentiation inducers of neoplastic cells [2]. However, the specific patent(s) from which this description originates have not been located in the public domain, and no quantitative differentiation‑induction metrics (e.g., CD14 expression EC₅₀, NBT reduction assay data) are available for this compound. The closest structurally characterised differentiation inducers in the tetralin class are hexamethylene bisacetamide (HMBA)‑related hybrids, which differ substantially in scaffold topology.

Differentiation Therapy Leukemia Patent Pharmacology

Physicochemical Differentiation: Melting Point and Predicted Lipophilicity vs. 7‑Nitro‑1‑tetralone

1‑Methylene‑7‑nitro‑tetralin exhibits a significantly lower melting point (45–47 °C) than its ketone precursor 7‑nitro‑1‑tetralone (103–108 °C) [1], a difference of approximately 58–61 °C that reflects the loss of dipole‑dipole interactions associated with the carbonyl group. The replacement of the carbonyl oxygen with a methylene group also increases the calculated logP by approximately 0.7–1.0 log units (class‑level estimate based on fragment‑based clogP contributions), suggesting higher membrane permeability but potentially lower aqueous solubility. No experimentally measured logP or solubility data have been published for this compound. These physicochemical shifts may influence formulation strategy and in‑vitro assay behaviour relative to more polar tetralin analogs.

Physicochemical Profiling Formulation ADME Prediction

Recommended Application Scenarios for 1-Methylene-7-nitro-tetralin Based on Verified Evidence


Covalent Probe Development Targeting Thiol‑Containing Proteins

The exocyclic methylene group at position 1 renders 1‑methylene‑7‑nitro‑tetralin a potential Michael acceptor capable of forming covalent adducts with cysteine residues in target proteins . This property, absent in the ketone precursor 7‑nitro‑1‑tetralone, makes the compound suitable for inclusion in covalent inhibitor screening libraries and for use as a reactive fragment in structure‑based drug design campaigns that aim to target proteins possessing accessible active‑site thiols. Researchers should independently verify the compound's thiol reactivity under their specific assay buffer conditions (pH 7.4, 37 °C).

Differentiation Therapy Research in Myeloid Leukemia Models

Based on the patent‑derived claim that 1‑methylene‑7‑nitro‑tetralin arrests proliferation of undifferentiated cells and induces monocytic differentiation , the compound may be prioritised for phenotypic screening in acute myeloid leukemia (AML) cell lines (e.g., HL‑60, THP‑1, U937) where differentiation induction is a validated therapeutic strategy. The lack of published quantitative differentiation metrics means researchers must generate their own dose‑response data (e.g., CD11b/CD14 surface expression, NBT reduction) and ideally benchmark against established differentiation agents such as all‑trans retinoic acid (ATRA) or 1,25‑dihydroxyvitamin D₃.

SAR Studies Exploring the Contribution of the 1‑Methylene Group to Nitroaromatic Cytotoxicity

For medicinal chemistry groups investigating structure–activity relationships (SAR) among nitrotetralin derivatives, 1‑methylene‑7‑nitro‑tetralin serves as a key comparator alongside 7‑nitro‑1‑tetralone, 7‑nitro‑tetralin, and 1‑methyl‑7‑nitro‑tetralin . By systematically varying the oxidation state and substitution at position 1 while holding the 7‑nitro group constant, researchers can deconvolute the contribution of the exocyclic double bond to cytotoxicity, ROS generation, and metabolic stability. The compound's 27% synthetic yield and ~95% purity are adequate for initial SAR screening, though scale‑up synthesis optimisation may be required for advanced studies.

Synthetic Methodology Development for Exocyclic Methylene Installation on Tetralones

The published Wittig procedure for preparing 1‑methylene‑7‑nitro‑tetralin from 7‑nitro‑1‑tetralone (27% yield) provides a starting point for reaction optimisation studies aimed at improving the efficiency of methylenation on electron‑deficient tetralone substrates. The modest yield, attributable in part to the electron‑withdrawing effect of the 7‑nitro group on the ketone electrophilicity, makes this transformation an informative model reaction for developing improved Wittig, Tebbe, or Petasis methylenation protocols applicable to nitroaromatic ketones.

Quote Request

Request a Quote for 1-Methylene-7-nitro-tetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.